2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid
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Overview
Description
2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, featuring a chloro, fluoro, and methyl substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the substituted benzene ring
Formation of Propanoic Acid Derivative: The substituted benzene ring is then reacted with propanoic acid or its derivatives under specific conditions to form the target compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenyl)propanoic acid
- 2-(4-Fluoro-2-methylphenyl)propanoic acid
- 2-(4-Chloro-3-methylphenyl)propanoic acid
Uniqueness
2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid is unique due to the specific combination of chloro, fluoro, and methyl substitutions on the phenyl ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-5(10(13)14)7-3-4-8(11)6(2)9(7)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
YCFLGEVDORAEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(C)C(=O)O)Cl |
Origin of Product |
United States |
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